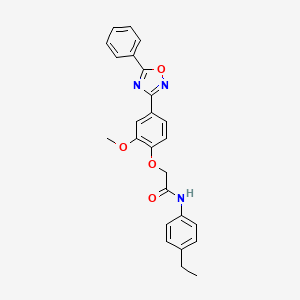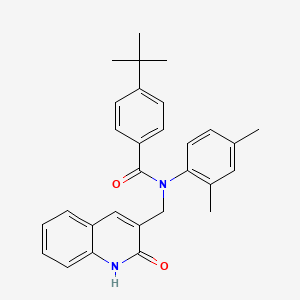
2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in cancer cell growth. It has also been shown to modulate the activity of various receptors, including GABA receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In the brain, it has been shown to enhance memory and learning and protect against neurotoxicity. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide in lab experiments is its potential as a multi-targeted agent, which can modulate various biological targets. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, a limitation is the lack of information on its pharmacokinetics and toxicity, which needs to be further studied.
Future Directions
The potential applications of 2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide in various fields open up many future directions for research. Some possible areas of future research include:
1. Further studies on the pharmacokinetics and toxicity of this compound to determine its safety profile for potential clinical use.
2. Exploration of the potential use of this compound as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Investigation of the potential of this compound as a modulator of various biological targets for drug discovery.
4. Studies on the potential of this compound as a diagnostic tool for cancer detection and monitoring.
5. Development of novel synthesis methods for this compound to improve its yield and purity.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to explore its potential as a therapeutic agent in various fields.
Synthesis Methods
The synthesis of 2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide involves the reaction of 2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenol with p-toluenesulfonyl chloride and triethylamine in tetrahydrofuran. The resulting product is then reacted with p-toluidine in the presence of potassium carbonate to obtain the final compound.
Scientific Research Applications
2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-(p-tolyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential use as a neuroprotective agent and for its effects on memory and learning. In drug discovery, it has been evaluated for its ability to modulate various biological targets, including enzymes and receptors.
properties
IUPAC Name |
2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-4-8-18(9-5-16)25-27-24(28-32-25)19-10-13-21(22(14-19)30-3)31-15-23(29)26-20-11-6-17(2)7-12-20/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQBTOVVHMHKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
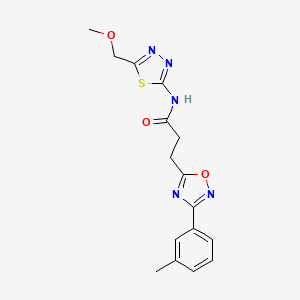
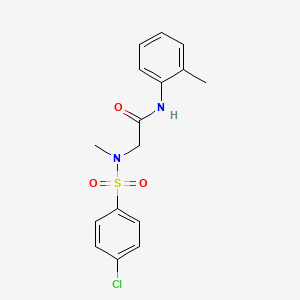
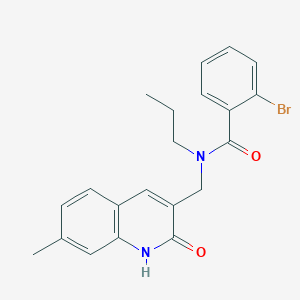


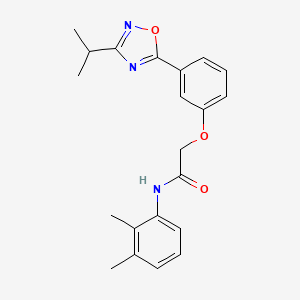
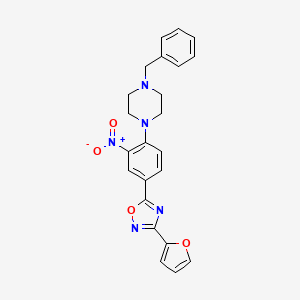
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)



